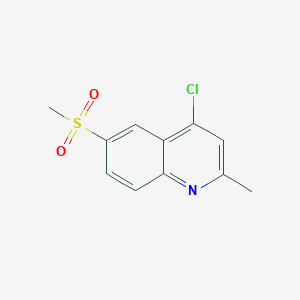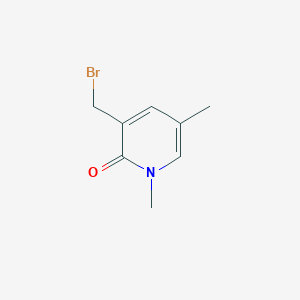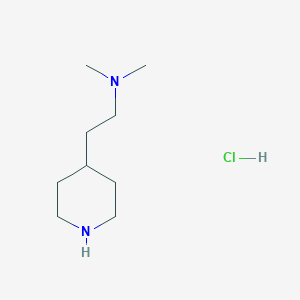
4-Chloro-2-methyl-6-(methylsulfonyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-methyl-6-(methylsulfonyl)quinoline is an organic compound with the molecular formula C11H10ClNO2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its unique chemical structure, which includes a chloro group, a methyl group, and a methylsulfonyl group attached to the quinoline ring. It has applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-6-(methylsulfonyl)quinoline typically involves the chlorination of 2-methylquinoline followed by sulfonylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonylating agents like methylsulfonyl chloride. The reactions are usually carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and sulfonylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions.
化学反应分析
Types of Reactions
4-Chloro-2-methyl-6-(methylsulfonyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted quinoline compounds.
科学研究应用
4-Chloro-2-methyl-6-(methylsulfonyl)quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Chloro-2-methyl-6-(methylsulfonyl)quinoline involves its interaction with specific molecular targets. The chloro and methylsulfonyl groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with DNA and proteins.
相似化合物的比较
Similar Compounds
4-Chloroquinoline: Lacks the methyl and methylsulfonyl groups, making it less reactive.
2-Methylquinoline: Does not have the chloro and methylsulfonyl groups, resulting in different chemical properties.
6-Methylsulfonylquinoline: Similar but lacks the chloro group, affecting its reactivity and applications.
Uniqueness
4-Chloro-2-methyl-6-(methylsulfonyl)quinoline is unique due to the presence of all three functional groups (chloro, methyl, and methylsulfonyl) on the quinoline ring
属性
分子式 |
C11H10ClNO2S |
|---|---|
分子量 |
255.72 g/mol |
IUPAC 名称 |
4-chloro-2-methyl-6-methylsulfonylquinoline |
InChI |
InChI=1S/C11H10ClNO2S/c1-7-5-10(12)9-6-8(16(2,14)15)3-4-11(9)13-7/h3-6H,1-2H3 |
InChI 键 |
MYZRIVHXLYHQGH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C=C(C=CC2=N1)S(=O)(=O)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride](/img/structure/B13672484.png)









![[5-(tert-Butyl)-4-methyl-2-thiazolyl]methanol](/img/structure/B13672551.png)
